1-(4-Phenylthiophen-2-yl)ethan-1-one
Overview
Description
1-(4-Phenylthiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C12H10OS and a molecular weight of 202.27 g/mol . This compound is characterized by a thiophene ring substituted with a phenyl group at the 4-position and an ethanone group at the 1-position. It is a solid at room temperature and is often used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Phenylthiophen-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-phenylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylthiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Halogenating agents, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes, other substituted thiophenes.
Scientific Research Applications
1-(4-Phenylthiophen-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Phenylthiophen-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific context of its use. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit key enzymes required for bacterial survival .
Comparison with Similar Compounds
1-(4-Phenylthiophen-2-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-Methylthiophen-2-yl)ethan-1-one: Similar structure but with a methyl group instead of a phenyl group.
1-(4-Chlorothiophen-2-yl)ethan-1-one: Similar structure but with a chlorine atom instead of a phenyl group.
1-(4-Bromothiophen-2-yl)ethan-1-one: Similar structure but with a bromine atom instead of a phenyl group.
Uniqueness: The presence of the phenyl group in this compound imparts unique chemical properties, such as increased stability and potential for π-π interactions, which can influence its reactivity and applications .
Properties
IUPAC Name |
1-(4-phenylthiophen-2-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS/c1-9(13)12-7-11(8-14-12)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPMAEGGTASVJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.